molecular formula C15H22N4 B8371912 1-(3-Piperidinopropyl)-3-aminoindazole

1-(3-Piperidinopropyl)-3-aminoindazole

Cat. No.: B8371912
M. Wt: 258.36 g/mol
InChI Key: MLPYXZWUHQJUQU-UHFFFAOYSA-N
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Description

1-(3-Piperidinopropyl)-3-aminoindazole is a heterocyclic compound featuring an indazole core substituted with a 3-aminopropylpiperidine moiety. The indazole scaffold is recognized for its versatility in drug discovery, enabling interactions with enzymes and receptors through hydrogen bonding and hydrophobic effects. The 3-piperidinopropyl side chain enhances lipophilicity and may influence blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

1-(3-piperidin-1-ylpropyl)indazol-3-amine

InChI

InChI=1S/C15H22N4/c16-15-13-7-2-3-8-14(13)19(17-15)12-6-11-18-9-4-1-5-10-18/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17)

InChI Key

MLPYXZWUHQJUQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indazole Derivatives

Compound 3 (1-(3,4-dichlorobenzyl)-3-(1-naphthylmethoxy)-5-(3-piperidinopropylamino)indazole) and Compound 6 (1-(2-naphthylmethyl)-3-(2-naphthylmethoxy)-5-(3-piperidinopropylamino)indazole) share the 3-piperidinopropylaminoindazole core but differ in substituents.

  • Structural Differences :
    • Compound 3 has a 3,4-dichlorobenzyl group and 1-naphthylmethoxy substituent.
    • Compound 6 uses a 2-naphthylmethyl group and 2-naphthylmethoxy substituent.
  • However, bulkier naphthyl groups in Compound 6 reduce synthetic yield (9% vs. higher yields in Compound 3) due to steric hindrance during alkylation .
Property 1-(3-Piperidinopropyl)-3-aminoindazole Compound 3 Compound 6
Molecular Weight ~400–450 g/mol (estimated) 575 g/mol 575 g/mol
Key Substituents 3-piperidinopropylamino 3,4-dichlorobenzyl, 1-naphthylmethoxy 2-naphthylmethyl, 2-naphthylmethoxy
Synthetic Yield Not reported Moderate 9%

Heterocyclic Analogues with Piperidine Moieties

4-(3-Piperidinopropyl)phenylether (Compound 37) :

  • Structural Comparison: Replaces the indazole core with a phenylether group linked to a substituted alkylaminopyridine.
  • The absence of the indazole ring reduces π-stacking interactions, leading to lower H3R binding affinity compared to this compound derivatives .

Entrectinib :

  • A 3-aminoindazole derivative with a distinct substitution pattern (alkoxyaryl groups).
  • Functional Contrast: While this compound is explored for Alzheimer’s disease, entrectinib targets tropomyosin receptor kinases (TRKs) and anaplastic lymphoma kinase (ALK). This highlights how substituent variation redirects activity from CNS disorders to oncology.

Piperidine-Containing Therapeutics

Difenidol (1,1-diphenyl-4-piperidinobutanol) :

  • Structural Divergence: Features a diphenylbutanol backbone instead of indazole.
  • The indazole’s planar structure may enable broader target engagement compared to Difenidol’s flexible alcohol-based scaffold.

Pitolisant (3-piperidinopropyl ether derivative) :

  • Mechanistic Comparison: A histamine H3 receptor inverse agonist with ~84% oral bioavailability in mice. The 3-piperidinopropyl chain in Pitolisant enhances receptor binding but lacks the indazole’s kinase inhibitory capacity, underscoring the indazole’s versatility in multitarget drug design .

Key Research Findings

  • Synthetic Accessibility: this compound derivatives are synthesized via alkylation of indazole precursors with 3-piperidinopropyl chloride hydrochloride, but yields vary significantly with substituent bulk (e.g., 9% for Compound 6 vs. moderate yields for simpler analogues) .
  • Structural Optimization : Bulky substituents (e.g., naphthyl groups) improve binding but complicate synthesis, suggesting a trade-off between potency and manufacturability .

Q & A

Q. Q: What are the key steps in synthesizing 1-(3-Piperidinopropyl)-3-aminoindazole, and what methodological considerations ensure yield and purity?

A: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3-aminoindazole derivatives react with 3-piperidinopropyl chloride hydrochloride in acetonitrile under basic conditions (e.g., K₂CO₃) to introduce the piperidinopropyl moiety . Critical steps include:

  • Reagent stoichiometry : Excess 3-piperidinopropyl chloride hydrochloride (2:1 molar ratio) ensures complete substitution.
  • Solvent choice : Acetonitrile facilitates solubility and reaction efficiency.
  • Purification : Flash chromatography (e.g., water/methanol gradients) isolates the product .
  • Analytical validation : NMR and LC-MS confirm structural integrity and purity (>95%) .

Advanced Synthesis

Q. Q: How can researchers address challenges in regioselective functionalization of the indazole core during synthesis?

A: Regioselectivity is influenced by steric and electronic factors. For example, lithiation of protected 3-aminoindazole derivatives with organolithium reagents (e.g., LDA) at low temperatures (−10°C to 0°C) can direct functionalization to the 7-position. However, competing side reactions (e.g., cyano group hydrolysis) necessitate rigorous temperature control and alternative bromination strategies .

Basic Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

A:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic indazole protons at δ 7.2–8.1 ppm) and confirms piperidine ring integration .
  • LC-MS (ES+) : Validates molecular weight (e.g., [M+H]⁺ ~575 m/z) and detects impurities .
  • HPLC : Quantifies purity using gradients like CH₃CN/H₂O (15:85 to 95:15) .

Advanced Data Analysis

Q. Q: How should researchers resolve contradictions in spectral or pharmacological data for this compound?

A:

  • Reproducibility checks : Repeat experiments under identical conditions to rule out procedural errors.
  • Cross-validation : Compare results with alternative techniques (e.g., X-ray crystallography for structural ambiguities) .
  • Statistical frameworks : Apply empirical contradiction analysis to assess reliability, as proposed in medical diagnostics research .

Basic Biological Evaluation

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

A:

  • Binding assays : Screen for affinity to Alzheimer’s-related targets (e.g., acetylcholinesterase, NMDA receptors) .
  • Cytotoxicity assays : Use SH-SY5Y neuronal cells to assess safety margins (IC₅₀ values).
  • Enzyme inhibition studies : Monitor activity via fluorometric or colorimetric readouts .

Advanced Pharmacological Studies

Q. Q: How can multitarget mechanisms of action be systematically investigated for this compound?

A:

  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with Alzheimer’s-related proteins .
  • Transcriptomics : RNA sequencing of treated neuronal cells identifies differentially expressed pathways.
  • In vivo models : Transgenic mice (e.g., APP/PS1) evaluate cognitive improvement and amyloid-β reduction .

Advanced Data Contradiction Management

Q. Q: What methodologies reconcile conflicting results in pharmacological or synthetic studies?

A:

  • Iterative hypothesis testing : Refine experimental design based on initial contradictions (e.g., adjusting reaction pH or catalyst loading) .
  • Meta-analysis : Aggregate data from independent studies to identify consensus trends.
  • Falsification protocols : Use constructive falsification to test alternative hypotheses, as demonstrated in tumor pseudoprogression diagnostics .

Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies guide SAR optimization for this compound derivatives?

A:

  • Substituent variation : Modify the indazole’s 5-position with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target affinity .
  • Linker flexibility : Test alternative alkyl chains (e.g., piperidine vs. pyrrolidine) for conformational effects .
  • Computational QSAR models : Predict bioactivity using molecular descriptors (e.g., logP, polar surface area) .

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